Physicochemical Property Comparison: 1909348-10-2 vs. Closely Related 7-Oxa-2-azaspiro[3.5]nonane Scaffold
The target compound 3-(propan-2-yl)-7-oxa-2-azaspiro[3.5]nonan-1-one (1909348-10-2) is a substituted derivative of the core scaffold 7-oxa-2-azaspiro[3.5]nonane. The addition of the isopropyl group and the carbonyl at the 1-position results in a significant increase in molecular weight and lipophilicity, as indicated by calculated LogP [1]. This modification is critical as it moves the scaffold away from the core's properties, making it a distinct starting point for lead optimization campaigns requiring specific lipophilic bulk.
| Evidence Dimension | Lipophilicity (Calculated LogP) |
|---|---|
| Target Compound Data | LogP = 0.71 [1] |
| Comparator Or Baseline | Core scaffold 7-oxa-2-azaspiro[3.5]nonane: No publicly available LogP data; however, based on structure, LogP is estimated to be significantly lower due to lack of isopropyl and carbonyl groups. |
| Quantified Difference | Not calculable precisely, but the difference represents a deliberate and substantial increase in lipophilicity and molecular weight (MW 183.25 vs ~127.18 for core). |
| Conditions | In silico calculation; ChemSpace database [1] |
Why This Matters
This quantifies a specific physicochemical difference that directly impacts compound solubility, permeability, and target binding, preventing the unvalidated substitution of the core scaffold in a research program.
- [1] Chem-Space. (n.d.). 3-(propan-2-yl)-7-oxa-2-azaspiro[3.5]nonan-1-one. Retrieved April 21, 2026. View Source
